

Application Notes and Protocols for Determining CAP-1002 Bioactivity In Vitro

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Compound of Interest

Compound Name: CAP102

Cat. No.: B1178358

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Introduction

CAP-1002 is an allogeneic cell therapy composed of cardiosphere-derived cells (CDCs). Its therapeutic potential stems from the paracrine activity of these cells, primarily through the secretion of extracellular vesicles, including exosomes.[1][2][3] These vesicles contain a cargo of bioactive molecules, such as proteins and microRNAs, that mediate the immunomodulatory, anti-fibrotic, pro-angiogenic, and anti-apoptotic effects of the therapy.[4][5][6][7] Establishing robust and reproducible in vitro potency assays is critical for the consistent manufacturing and quality control of CAP-1002, ensuring its biological activity and therapeutic relevance.[4][5][6]

These application notes provide detailed protocols for a suite of in vitro assays designed to quantify the key bioactivities of CAP-1002. The assays focus on three core mechanisms of action: anti-fibrotic activity, immunomodulation via macrophage polarization, pro-angiogenic potential, and cardiomyocyte protection through anti-apoptosis.

Key Bioactivity Assays for CAP-1002

The bioactivity of CAP-1002 can be assessed through a series of functional in vitro assays that reflect its mechanisms of action. The following are key assays for determining the potency of CAP-1002 lots:

- **Anti-Fibrotic Potency Assay:** Measures the ability of CAP-1002 conditioned media to suppress collagen production in fibroblasts.[5][6]
- **Macrophage Polarization Assay:** Evaluates the immunomodulatory capacity of CAP-1002 by assessing its effect on macrophage phenotype.[8][9][10]
- **In Vitro Angiogenesis Assay:** Determines the pro-angiogenic potential of CAP-1002 by measuring the formation of capillary-like structures by endothelial cells.[11][12][13]
- **Cardiomyocyte Apoptosis Assay:** Assesses the protective effects of CAP-1002 on cardiomyocytes under stress.[14][15][16]

Data Presentation: Summary of Quantitative Data

The following tables summarize expected quantitative outcomes from the described potency assays, providing a benchmark for the assessment of CAP-1002 bioactivity.

Table 1: Anti-Fibrotic Activity of CAP-1002 Conditioned Media (CM)[4][17]

Treatment	Target Gene	Expected Percent Inhibition (vs. NCM)
CAP-1002 CM	COL1A1	40-70%
CAP-1002 CM	COL3A1	30-60%
Non-Conditioned Media (NCM)	COL1A1 / COL3A1	0%

Table 2: Macrophage Polarization Induced by CAP-1002 Exosomes[8][9][10]

Treatment Group	Marker	Expected Outcome
M1 (LPS/IFN- γ)	iNOS, TNF- α	Upregulation
M2 (IL-4/IL-13)	Arginase-1, CD206	Upregulation
M(CAP-1002)	Arginase-1	Consistent Upregulation
M(CAP-1002)	iNOS, TNF- α	Downregulation (relative to M1)

Table 3: Pro-Angiogenic Effects of CAP-1002 Conditioned Media[11][12][13]

Treatment	Parameter	Expected Outcome
Vehicle Control	Tube Length	Baseline
Vehicle Control	Branch Points	Baseline
CAP-1002 CM	Tube Length	Significant Increase
CAP-1002 CM	Branch Points	Significant Increase
Angiogenesis Inhibitor (e.g., Suramin)	Tube Length / Branch Points	Inhibition

Table 4: Anti-Apoptotic Effect of CAP-1002 Exosomes on Cardiomyocytes[14][15]

Treatment	Parameter	Expected Outcome
Vehicle Control (Stressed)	% Apoptotic Cells (TUNEL+)	High
CAP-1002 Exosomes (Stressed)	% Apoptotic Cells (TUNEL+)	Significant Reduction
Unstressed Control	% Apoptotic Cells (TUNEL+)	Low (Baseline)

Experimental Protocols

Anti-Fibrotic Potency Assay

This assay quantifies the anti-fibrotic activity of CAP-1002 by measuring the reduction in collagen gene expression in human dermal fibroblasts (HDFs) treated with CAP-1002 conditioned media (CM).[5][6]

a. Preparation of CAP-1002 Conditioned Media (CM)

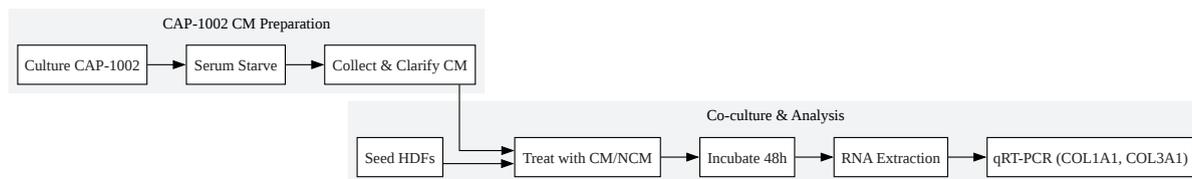
- Thaw and culture CAP-1002 (CDCs) in the recommended growth medium.
- Once the cells reach approximately 80% confluency, wash them with Dulbecco's Phosphate-Buffered Saline (DPBS).

- Replace the growth medium with a serum-free culture medium and incubate for 72 hours to allow for the accumulation of secreted factors, including exosomes.
- Collect the supernatant (conditioned media) and clarify by centrifugation to remove cells and debris.
- The resulting CM can be used immediately or stored at -80°C.

b. Co-culture and Gene Expression Analysis

- Seed primary Human Dermal Fibroblasts (HDFs) in a 24-well plate and allow them to adhere overnight.
- The following day, replace the culture medium with either non-conditioned media (NCM) as a control or CAP-1002 CM.
- Incubate the plates for 48 hours.
- Following incubation, lyse the HDFs and extract total RNA using a suitable kit.
- Perform quantitative reverse transcription PCR (qRT-PCR) to measure the expression levels of collagen type I alpha 1 (COL1A1) and collagen type III alpha 1 (COL3A1).
- Normalize the expression of the target genes to a stable housekeeping gene (e.g., GAPDH).
- Calculate the percent inhibition of collagen gene expression in the CM-treated wells relative to the NCM control.

c. Experimental Workflow



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Workflow for the anti-fibrotic potency assay.

Macrophage Polarization Assay

This assay assesses the immunomodulatory effects of CAP-1002 by analyzing the polarization of macrophages after treatment with CAP-1002 exosomes.

a. Isolation and Differentiation of Monocytes

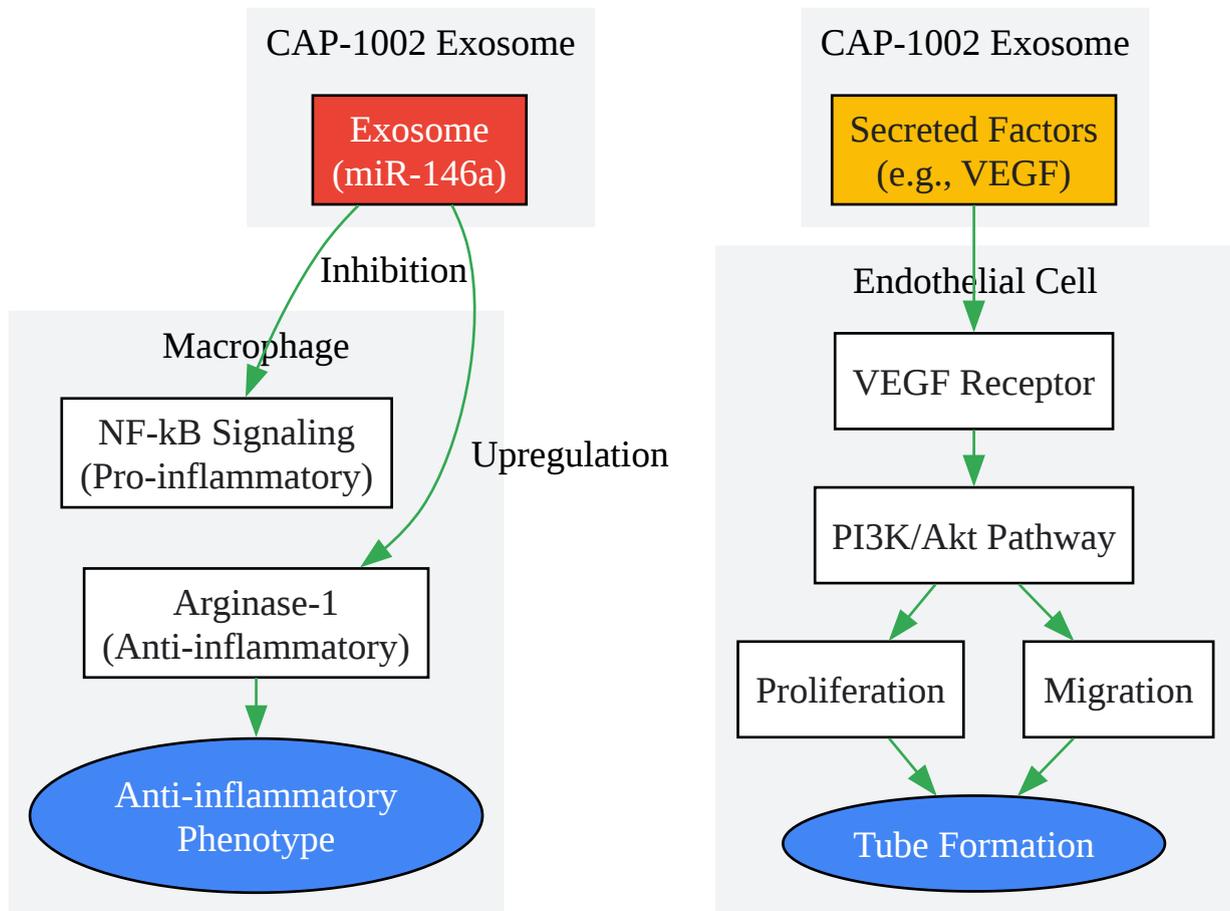
- Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation.
- Purify monocytes from PBMCs using CD14+ magnetic bead selection.
- Culture the purified monocytes in the presence of macrophage colony-stimulating factor (M-CSF) for 6-7 days to differentiate them into M0 macrophages.

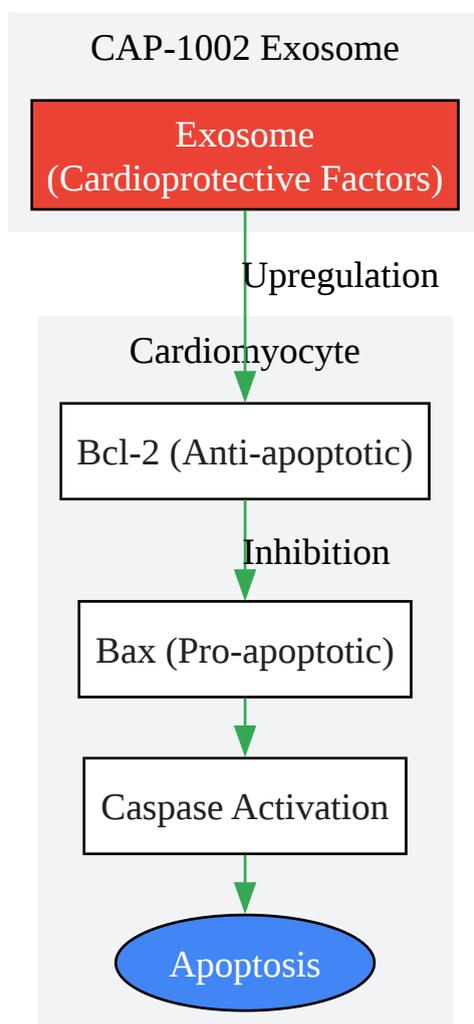
b. Macrophage Polarization and Analysis

- Plate the differentiated M0 macrophages in a 12-well plate.
- Treat the macrophages with one of the following for 24-48 hours:
 - M1 Polarization (Pro-inflammatory): Lipopolysaccharide (LPS) and Interferon-gamma (IFN- γ).

- M2 Polarization (Anti-inflammatory): Interleukin-4 (IL-4) and Interleukin-13 (IL-13).
- CAP-1002 Treatment: CAP-1002 exosomes.
- Control: Untreated M0 macrophages.
- After incubation, harvest the macrophages and analyze their phenotype using:
 - Flow Cytometry: Stain for surface markers such as CD86 (M1) and CD206 (M2).
 - qRT-PCR: Analyze the gene expression of markers like iNOS and TNF- α (M1), and Arginase-1 (M2).[\[8\]](#)[\[9\]](#)[\[10\]](#)
 - ELISA: Measure the secretion of cytokines such as TNF- α and IL-10 in the culture supernatant.

c. Signaling Pathway





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